Alamethicin

説明

Historical Context of Alamethicin Discovery and Early Investigations

This compound was first isolated in the late 1960s from the fungus Trichoderma viride. researchgate.netu-szeged.hu This discovery marked a significant milestone in the field of peptide research, introducing a new class of membrane-active peptides. researchgate.net Early investigations into this compound revealed its antibiotic properties, particularly against Gram-positive bacteria and various fungi. researchgate.net The initial studies also highlighted its ability to permeate cell membranes, a characteristic that would later become the focus of extensive research. researchgate.net The first described peptaibol was reported in 1967 and was named this compound. u-szeged.hu The name "this compound" itself is a nod to its producing organism and its peptide nature.

The early research on this compound quickly established its unique nature. Unlike ribosomally synthesized peptides, this compound was found to be a non-ribosomally synthesized peptide, a product of a large enzyme complex called a non-ribosomal peptide synthetase (NRPS). wikipedia.orgmdpi.com This mode of synthesis allows for the incorporation of non-proteinogenic amino acids, which are key to its structure and function. wikipedia.orgmdpi.com The initial structural and functional studies laid the groundwork for this compound to become one of the most extensively studied peptaibols. researchgate.netnih.gov

Classification within the Peptaibol Family and Fungal Origin

This compound is the archetypal member of the peptaibol family, a class of fungal peptide antibiotics. researchgate.netresearchgate.netnih.gov The name "peptaibol" is derived from its characteristic components: pept ide, the presence of α-aminoisobutyric acid (aib ), and a C-terminal amino alcohol . researchgate.netu-szeged.hunih.gov Peptaibols are linear, amphipathic oligopeptides, typically composed of 5 to 20 amino acids. u-szeged.huresearchgate.netnih.gov A defining feature of this family is the high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). wikipedia.orgnih.gov This residue imposes significant conformational constraints on the peptide backbone, favoring the formation of a helical structure. researchgate.net

This compound is produced by fungi of the genus Trichoderma, most notably Trichoderma viride. researchgate.netwikipedia.orglu.se However, other species within the Trichoderma genus are also known to produce this compound and other peptaibols. researchgate.netmdpi.com These fungi are commonly found in soil and are known for their antagonistic properties against other fungi, which is partly attributed to the production of peptaibols like this compound. mdpi.com The biosynthesis of this compound is a complex enzymatic process catalyzed by this compound synthase, a nonribosomal peptide synthase (NRPS). wikipedia.org

Table 1: Key Characteristics of the Peptaibol Family

| Characteristic | Description |

| Origin | Fungal, primarily from the genus Trichoderma. researchgate.nettcdb.org |

| Synthesis | Non-ribosomal peptide synthetase (NRPS) pathway. wikipedia.orgmdpi.com |

| Structure | Linear, amphipathic peptides of 5-20 amino acid residues. u-szeged.huresearchgate.netnih.gov |

| Key Residue | High content of α-aminoisobutyric acid (Aib). wikipedia.orgnih.gov |

| Termini | Often an acylated N-terminus and a C-terminal amino alcohol. researchgate.netnih.gov |

This compound as a Paradigm in Membrane Biophysics and Ion Channel Studies

This compound has served as a crucial model system in membrane biophysics and for the study of voltage-gated ion channels for several decades. nih.govnih.govnih.gov Its relative simplicity compared to larger protein channels, combined with its well-defined channel-forming activity, makes it an ideal subject for detailed biophysical investigations. nih.govcalvin.edu this compound molecules can self-assemble within a lipid bilayer to form transmembrane pores or channels. ku.dk These channels exhibit distinct, discrete conductance levels, which correspond to the number of this compound monomers (from 3 to 12) that aggregate to form the pore. tcdb.orgku.dk

The formation and gating of these channels are voltage-dependent, a key feature that has made this compound a paradigm for understanding the fundamental principles of voltage-gated ion channels. nih.govplos.org The "barrel-stave" model is the most widely accepted mechanism for this compound channel formation. nih.govpnas.org In this model, the helical this compound monomers arrange themselves in a cylindrical array, with their hydrophobic surfaces interacting with the lipid bilayer and their hydrophilic surfaces lining a central aqueous pore. pnas.org The application of a transmembrane potential is thought to drive the insertion of the peptide helices into the membrane, leading to channel formation. plos.orguoguelph.ca

The study of this compound has provided invaluable insights into peptide-lipid interactions, the principles of protein folding and assembly within membranes, and the mechanisms of ion transport across biological membranes. ku.dknih.govacs.org Researchers have used a variety of techniques, including X-ray crystallography, NMR spectroscopy, and single-channel electrophysiology, to elucidate the structure and function of this compound channels. nih.govnih.govnih.gov These studies have not only advanced our understanding of this compound itself but have also provided a conceptual framework for investigating more complex biological ion channels. nih.govnih.gov

Table 2: this compound in Ion Channel Research

| Research Area | Key Findings and Contributions of this compound Studies |

| Voltage Gating | Serves as a model for understanding how transmembrane voltage can control the opening and closing of ion channels. nih.govplos.org |

| Channel Formation | The "barrel-stave" model of channel formation is largely based on studies of this compound. nih.govpnas.org |

| Peptide-Lipid Interactions | Provides a system for studying how peptides insert into and interact with lipid bilayers. nih.govacs.org |

| Ion Selectivity | This compound channels are slightly cation-selective, offering a model to study the basis of ion selectivity in channels. nih.gov |

| Structural Biology | The crystal and solution structures of this compound have provided detailed molecular insights into its helical conformation and assembly. nih.govnih.gov |

特性

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSQOCGTJHDIL-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H150N22O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59588-86-2, 27061-78-5 | |

| Record name | Alamethicin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamethicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Supramolecular Architecture of Alamethicin

Primary Amino Acid Sequence Features and Microheterogeneity

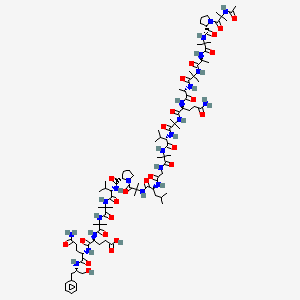

Alamethicin is a 20-residue peptide antibiotic produced by the fungus Trichoderma viride. pnas.orgnih.govwpmucdn.com Its primary structure is characterized by a high content of the unusual amino acid α-aminoisobutyric acid (Aib), which is not found in proteins. nih.govwikipedia.orgnih.gov The N-terminus of the peptide is acetylated, and the C-terminus is linked to an amino alcohol, phenylalaninol (Phol). mpg.de

A key feature of naturally occurring this compound is its microheterogeneity, meaning it exists as a mixture of closely related sequences. nih.govnih.govportlandpress.comresearchgate.net The most common form, often referred to as this compound F50/7, has the sequence:

Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phol

| Isoform | Position 6 | Position 18 |

| This compound F30/3 | Aib | Glu |

| This compound F30/7 | Ala | Glu |

| This compound F50/5 | Aib | Gln |

| This compound F50/7 | Ala | Gln |

This table is based on information from references researchgate.netcapes.gov.br.

Secondary Structural Elements and Conformational Dynamics

The unique primary sequence of this compound, particularly its high Aib content, imposes significant constraints on its secondary structure, leading to a predominantly helical conformation. nih.gov

Proline-Induced Bends and Helix Kink Angles

A critical feature of this compound's secondary structure is the presence of a proline residue at position 14 (Pro14). nih.govnih.gov Proline is known as a "helix breaker" because its rigid ring structure disrupts the regular hydrogen-bonding pattern of an α-helix. In this compound, Pro14 induces a significant bend or "kink" in the helical axis. nih.govrcsb.org The presence of this proline prevents the formation of a hydrogen bond that would normally occur between residue 10 and residue 14 in an α-helix. nih.gov

The angle of this proline-induced kink has been a subject of considerable research. X-ray crystallography studies of this compound in a non-aqueous solvent revealed a bend in the helix axis at the internal proline residue. rcsb.org In lipid bilayers, solid-state NMR studies have suggested a largely linear α-helical structure with a slight kink. nih.govcapes.gov.br The kink angle can be influenced by the surrounding environment. nih.gov The flexibility around the Gly11-Aib13 region, preceding the proline-induced bend, is also a notable characteristic. nih.gov This flexibility, in conjunction with the Pro14 kink, is thought to be crucial for the peptide's function. While Pro14 is a significant feature, studies with synthetic analogs have shown that it is not an absolute requirement for the formation of voltage-dependent ion channels. nih.gov

Environmental Influence on Peptide Conformation in Lipid Environments

The conformation of this compound is highly sensitive to its environment, particularly the lipid composition of the membrane it interacts with. nih.govnih.govcore.ac.uk In a fluid-phase lipid bilayer, this compound adopts a mixed α-helical and 3₁₀-helical structure. nih.govacs.org However, when interacting with a gel-phase lipid bilayer, the peptide tends to lie on the surface or aggregate without significant insertion. nih.govacs.org

The physical state of the lipid, the peptide-to-lipid ratio, and the presence of a transmembrane potential all influence the degree of helicity and the orientation of the peptide within the membrane. nih.govcore.ac.uk For example, at low concentrations, this compound may be surface-bound, but it penetrates the membrane at higher concentrations. plos.org The nature of the lipid headgroups and the length of the lipid acyl chains can also affect the peptide's conformation and its channel-forming activity. mpg.detandfonline.com The interaction with the lipid bilayer is a dynamic process, with the peptide's conformation adapting to the specific properties of the membrane environment. researchgate.netrsc.org

Quaternary Assembly in Membrane Environments

In a membrane environment, individual this compound helices self-assemble into multimeric structures to form ion channels. This process of oligomerization is fundamental to its biological activity. pnas.orgnih.gov

Barrel-Stave Pore Model and Oligomeric States

The most widely accepted model for the this compound ion channel is the "barrel-stave" model. pnas.orgplos.orgresearchgate.net In this model, several this compound monomers, acting as "staves," aggregate to form a cylindrical, water-filled pore that spans the membrane. nih.govresearchgate.net The hydrophobic surfaces of the amphipathic helices face outward, interacting with the lipid core of the bilayer, while the hydrophilic surfaces line the central aqueous channel. pnas.orgresearchgate.net

Electrochemical measurements have shown that this compound channels exhibit multiple discrete conductance levels, which correspond to pores formed by a varying number of peptide monomers. pnas.orgnih.gov These oligomeric states can range from smaller aggregates to larger ones, with the number of monomers per channel influencing the pore size and conductance. pnas.orgnih.gov Molecular dynamics simulations and experimental studies have provided evidence for stable hexameric, heptameric, and octameric assemblies. pnas.orgnih.gov Direct visualization using techniques like electrochemical scanning tunneling microscopy has confirmed the formation of channels composed of six this compound molecules arranged in a hexagonal lattice. pnas.org The aggregation of these channels into clusters or 2D nanocrystals has also been observed. pnas.org The stability of these oligomeric bundles is influenced by factors such as the ionization state of the glutamic acid residue at position 18. nih.gov

| Oligomeric State | Number of Monomers | Calculated Conductance (in 1 M KCl) | Pore Radius (at Gln7) |

| Hexamer | 6 | 18 pS | ~1.6 Å |

| Heptamer | 7 | 195 pS | - |

| Octamer | 8 | 1270 pS | - |

This table is based on data from reference nih.gov.

Experimental Evidence for Ordered Pore Structures and Dimensions

The formation of ordered, transmembrane pores by this compound has been substantiated by a range of biophysical techniques, which have provided compelling evidence for the "barrel-stave" model. acs.orgresearchgate.net In this model, this compound monomers, predominantly in an α-helical conformation, insert into the lipid bilayer and aggregate to form a cylindrical, water-filled channel. pnas.orgacs.org The dimensions and oligomeric state of these pores are not fixed but show a strong dependence on the lipid environment, hydration, and peptide-to-lipid ratio (P/L). pnas.orgnih.govpnas.org

Neutron and X-ray scattering techniques have been pivotal in characterizing these pore assemblies. Neutron in-plane scattering experiments were among the first to provide definitive evidence of stable, water-filled pores in fully hydrated, fluid lipid bilayers. nih.govnist.govrice.edu By using contrast variation (exchanging H₂O with D₂O), these studies could distinguish the peptide, lipid, and water components, confirming that water is an integral part of the pore structure. nih.govrice.edu These experiments determined that in 1,2-dilauroyl-sn-glycero-3-phosphatidylcholine (DLPC) bilayers, this compound forms pores from 8–9 monomers with a water pore diameter of approximately 1.8 nm. nih.govpnas.org In the thicker 1,2-diphytanoyl phosphatidylcholine (DPhPC) membranes, the pores are larger, comprising about 11 monomers with a water channel diameter of roughly 2.6 nm. nih.govpnas.org

X-ray diffraction studies on oriented multibilayers have corroborated and extended these findings. uoguelph.canih.govcmu.edu By using brominated lipids and multiwavelength anomalous diffraction, the phase problem in diffraction was resolved, yielding an unambiguous reconstruction of the electron density profile of the pore. nih.govresearchgate.net This work confirmed a barrel-stave architecture consisting of eight this compound helices. nih.govresearchgate.net X-ray scattering has also demonstrated how pore size varies with lipid acyl chain length; for instance, pores in 1,2-dioleoyl-sn-glycero-phosphatidylcholine (DOPC) are formed by approximately 5-6 monomers, while in the thicker 1,2-dierucoyl-sn-glycero-phosphatidylcholine (diC22:1PC) membranes, the aggregates contain around 9 monomers. pnas.orguoguelph.cacmu.edu At low hydration levels, these pores can arrange into highly ordered 2D or 3D crystalline lattices. pnas.orgnist.govresearchgate.net

Direct visualization of this compound pores has been achieved through high-resolution microscopy. Electrochemical Scanning Tunneling Microscopy (EC-STM) has produced molecular-resolution images of this compound aggregates in a phospholipid monolayer. pnas.orgpnas.org These images reveal that the channels are not randomly dispersed but form 2D nanocrystals with a hexagonal lattice. pnas.orgpnas.org Each channel appears to be composed of six this compound molecules, and the images suggest that individual peptide molecules can be shared between adjacent pores. pnas.orgpnas.org Similarly, Atomic Force Microscopy (AFM) has been used to visualize this compound aggregates forming hexagonal porous lattices in negatively charged bilayers. acs.orguoguelph.ca

Table 1: Experimentally Determined Dimensions of this compound Pores in Various Lipid Bilayers

| Experimental Technique | Lipid Environment | Monomers per Pore (n) | Inner/Water Pore Diameter (nm) | Outer Pore Diameter (nm) | Reference |

|---|---|---|---|---|---|

| Neutron In-plane Scattering | DLPC | 8-9 | ~1.8 | ~4.0 | nih.gov |

| Neutron In-plane Scattering | DPhPC | ~11 | ~2.6 | ~5.0 | nih.gov |

| X-ray Diffraction | Brominated Lipid | 8 | - | - | nih.govresearchgate.net |

| X-ray Scattering | DOPC | 5-6 | - | ~2.7 (Radius 1.37 nm) | uoguelph.cacmu.edu |

| X-ray Scattering | diC22:1PC | ~9 | - | ~3.9 (Radius 1.96 nm) | pnas.orgcmu.edu |

| EC-STM | DMPC/egg-PG (monolayer) | 6 | - | ~2.3 | pnas.orguoguelph.ca |

| AFM | DMPC/Egg-PG | - | - | 2.0 ± 0.2 (Lattice Periodicity) | acs.orguoguelph.ca |

Molecular Packing and Peptide-Lipid Interactions within Pore Assemblies

The assembly of this compound pores is governed by the amphipathic nature of its helical structure and specific interactions between the peptide and lipid molecules. pnas.orgmdpi.com The prevailing barrel-stave model posits that this compound helices orient themselves perpendicular to the membrane plane, arranging in a circular fashion to form a central channel. researchgate.netuoguelph.ca The orientation of the amphipathic helices is critical: the hydrophobic faces of the helices are in contact with the acyl chains of the lipid bilayer, while the hydrophilic faces line the interior of the aqueous pore. uoguelph.camdpi.comnih.gov

Spectroscopic studies have provided detailed insights into the orientation of this compound within the membrane. Solid-state NMR and Sum Frequency Generation (SFG) vibrational spectroscopy have shown that at concentrations sufficient for pore formation, the this compound α-helical segment inserts into the bilayer with a significant tilt relative to the membrane normal. nih.govnih.govacs.org SFG studies on POPC bilayers showed that at a high peptide concentration (15.6 μM), the N-terminal α-helical segment adopts a tilt angle of 37°, while the C-terminal 3₁₀-helical segment has a tilt of about 50° from the bilayer normal, consistent with an inserted, pore-forming state. nih.govacs.org In contrast, at very low concentrations (0.84 μM), the peptide lies flat on the membrane surface. nih.govacs.org

The molecular packing within the pore is a self-assembly process driven by both peptide-peptide and peptide-lipid interactions. The hydrophobic exterior of the assembled pore minimizes unfavorable contact between the peptide backbone and the lipid acyl chains. uoguelph.canih.gov The interior of the pore is lined by the polar residues of the this compound sequence, such as the glutamine (Gln) residues at positions 7 and 19 and the glutamic acid (Glu) at position 18. pnas.orgnih.gov These hydrophilic side chains create a water-permeable channel. pnas.org Molecular dynamics simulations suggest that the stability of the pore is sensitive to the ionization state of the Glu18 residues; a stable hexameric bundle is observed when these residues are not ionized. nih.gov

Peptide-lipid interactions are crucial for the recruitment of monomers and the stabilization of the final pore structure. The C-terminal region of this compound, which contains hydrophilic residues and the phenylalaninol (Pheol) group, is thought to interact favorably with the lipid headgroup region. nih.gov The presence of negatively charged lipids, such as phosphatidylglycerol (PG), in the membrane can promote the insertion of this compound, likely due to favorable electrostatic interactions with the peptide's significant dipole moment. pnas.orgacs.orguoguelph.ca Furthermore, studies have shown that at low, sub-porating concentrations, this compound can influence the local lipid environment by capturing and organizing lipid-like molecules, such as fatty acids, into clusters around the peptide. aip.orgaip.org This suggests that this compound-lipid interactions can induce nanoscale heterogeneity in the membrane even before the formation of stable pores. aip.orgaip.org

Table 2: Key Molecular Interactions in this compound Pore Assemblies

| Interacting Components | Type of Interaction | Description | Reference |

|---|---|---|---|

| This compound Hydrophobic Face & Lipid Acyl Chains | Hydrophobic | The non-polar residues on one face of the this compound helix interact with the hydrophobic core of the lipid bilayer. | uoguelph.camdpi.comnih.gov |

| This compound Hydrophilic Face & Water | Polar/Hydrogen Bonding | Polar residues (e.g., Gln7, Gln19, Glu18) line the central pore, allowing for the formation of a stable, water-filled channel. | pnas.orgnih.govnih.gov |

| This compound C-Terminus & Lipid Headgroups | Electrostatic/Polar | The hydrophilic C-terminus, including Pheol, is positioned to interact with the polar lipid headgroup region at the membrane-water interface. | nih.gov |

| This compound Dipole & Membrane Potential/Lipid Headgroups | Electrostatic | The large dipole moment of the helix facilitates voltage-dependent insertion and interacts favorably with negatively charged lipid headgroups (e.g., PG). | pnas.orgacs.orguoguelph.ca |

| This compound Monomers (in pore) | Peptide-Peptide | Monomers pack together in a barrel-stave arrangement, stabilized by interactions between adjacent helices. | researchgate.netpnas.orgpnas.org |

Compound Index

Biosynthetic Pathways of Alamethicin

Non-Ribosomal Peptide Synthetase (NRPS) Mechanism

Alamethicin is synthesized by a non-ribosomal peptide synthetase (NRPS), a massive enzyme complex. wikipedia.org These mega-enzymes are common in bacteria and fungi and are responsible for producing a wide array of peptide secondary metabolites. wikipedia.orgresearchgate.net Unlike ribosomal protein synthesis, the NRPS mechanism is not directed by messenger RNA (mRNA). wikipedia.org Instead, the sequence of amino acids in the final peptide is determined by the organization of the NRPS enzyme itself. oup.com The biosynthesis of this compound shares mechanistic and structural similarities with the synthesis of polyketides and fatty acids. wikipedia.org

The synthesis process begins with the activation of amino acid substrates. rsc.org The adenylation (A) domain of the NRPS selects a specific amino acid and activates it by forming an aminoacyl-adenylate intermediate, a reaction that requires ATP. nih.govbiorxiv.org This activated amino acid is then transferred to the thiol group of a 4'-phosphopantetheine (B1211885) (Ppant) arm, which is attached to a peptidyl carrier protein (PCP) or thiolation (T) domain. rsc.orgnih.gov The flexible Ppant arm is crucial for shuttling the growing peptide chain between the different catalytic domains of the NRPS. cirad.fr

The condensation (C) domain then catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain tethered to the PCP domain of the preceding module. rsc.orgbiorxiv.org This process of condensation and elongation is repeated for each module of the NRPS, with each module being responsible for the incorporation of a single amino acid into the peptide chain. wikipedia.orgoup.com The order of the modules on the NRPS enzyme dictates the final sequence of the this compound peptide. oup.com

Enzymatic Components and Modular Architecture of this compound Synthetase

This compound synthetase, isolated from the fungus Trichoderma viride, is a multienzyme complex with an approximate molecular weight of 480,000 Daltons. nih.gov Like other NRPSs, it has a modular structure, with each module responsible for adding one amino acid to the growing peptide chain. wikipedia.orgoup.com A typical module consists of several domains, each with a specific catalytic function. oup.com

The core domains of an NRPS module are the Adenylation (A) domain, the Peptidyl Carrier Protein (PCP) or Thiolation (T) domain, and the Condensation (C) domain. biorxiv.org

Adenylation (A) Domain: This domain is responsible for selecting the correct amino acid substrate and activating it as an aminoacyl-AMP. nih.govbiorxiv.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: This small domain has a phosphopantetheine prosthetic group attached, which carries the activated amino acid and the growing peptide chain. rsc.orgnih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream peptide and the downstream amino acid. rsc.orgmdpi.com

Some NRPS modules may contain additional, optional domains that modify the peptide, such as epimerization (E) domains, which convert L-amino acids to their D-isomers, and N-methyltransferase (MT) domains, which add a methyl group to the amino acid. oup.comrsc.org

The final step in the biosynthesis is the release of the completed peptide from the synthetase. In many NRPS systems, this is carried out by a thioesterase (TE) domain, which can release the peptide through hydrolysis or cyclization. oup.comnih.gov However, in the case of this compound and other peptaibols synthesized by Trichoderma virens, a reductase (R) domain is present instead of a TE domain. This R domain catalyzes the reductive release of the peptide, resulting in a C-terminal amino alcohol, such as the phenylalaninol found in this compound. wikipedia.org

Table 1: Core and Optional Domains of NRPS Modules

| Domain | Function |

| Core Domains | |

| Adenylation (A) | Selects and activates the amino acid substrate. nih.govbiorxiv.org |

| Peptidyl Carrier Protein (PCP/T) | Covalently binds and transports the growing peptide chain. rsc.orgnih.gov |

| Condensation (C) | Catalyzes peptide bond formation. rsc.orgmdpi.com |

| Optional Domains | |

| Epimerization (E) | Converts L-amino acids to D-amino acids. oup.com |

| N-Methyltransferase (MT) | Adds a methyl group to the amino acid. oup.comrsc.org |

| Thioesterase (TE) | Releases the final peptide chain (hydrolysis or cyclization). oup.comnih.gov |

| Reductase (R) | Catalyzes the reductive release of the peptide, forming an amino alcohol. |

Substrate Incorporation and Post-Translational Modifications

The biosynthesis of this compound begins with the N-terminal acetylation of the first amino acid, which is typically aminoisobutyric acid (Aib). nih.govwikipedia.org This acetylation is catalyzed by the this compound synthetase, using Acetyl-CoA as the acetate (B1210297) donor. nih.govwikipedia.org The synthetase shows a preference for Aib, although it can also acetylate other amino acids like glycine (B1666218), alanine, and valine if Aib is absent. nih.gov

Following the initial acetylation, the NRPS machinery sequentially adds the other amino acid residues according to the modular template. wikipedia.org The final step in the assembly is the incorporation of phenylalaninol at the C-terminus. wikipedia.org This amino alcohol is linked to the end of the peptide chain, and the completed this compound molecule is then released from the enzyme. nih.govwikipedia.org The release is catalyzed by a terminal thioesterase domain which cleaves the thioester bond. wikipedia.org

Post-translational modifications (PTMs) are chemical alterations to a protein after its initial synthesis. Common PTMs include phosphorylation, acetylation, glycosylation, and ubiquitination. nih.govmdpi.com These modifications can significantly alter the function, stability, and localization of proteins. nih.gov In the context of NRPS-derived peptides like this compound, "post-translational" refers to modifications that occur after the peptide has been synthesized by the NRPS complex. The N-terminal acetylation and the C-terminal reduction to an amino alcohol are key modifications that define the structure and function of this compound. nih.govwikipedia.org

Investigating the Regulation of this compound Biosynthesis

While the enzymatic mechanism of this compound synthesis is relatively well-understood, the regulation of its biosynthetic pathway is less clear. researchgate.net It is known that this compound synthetase is extracted from Trichoderma viride towards the end of its exponential growth phase, suggesting that its production is linked to the developmental stage of the fungus. nih.gov

Further research into the regulatory mechanisms governing this compound biosynthesis is needed. researchgate.net Understanding how the expression of the this compound synthetase gene is controlled could have significant implications for the biotechnological production of this and other peptaibols. researchgate.net For instance, this compound itself has been shown to act as an elicitor, inducing the biosynthesis of volatile compounds in plants through the octadecanoid-signaling pathway. nih.gov This suggests a potential role for this compound in the ecological interactions between the producing fungus and its environment.

Mechanisms of Membrane Interaction and Pore Formation by Alamethicin

Peptide-Lipid Bilayer Interactions

The ability of alamethicin to form pores is highly dependent on the surrounding lipid environment. Both the headgroup and the acyl chain regions of the lipids modulate the peptide's incorporation. nih.gov this compound shows a preference for thinner membranes and those composed of lipids with saturated acyl chains. nih.gov The presence of cholesterol in the bilayer has been shown to reduce the incorporation of this compound. nih.gov

The physical state of the membrane—whether it is in a gel or a fluid (liquid-crystalline) phase—is a critical factor. This compound readily inserts into fluid-phase lipid bilayers. nih.govresearchgate.net In contrast, when interacting with a gel-phase bilayer, the peptide tends to remain on the surface, either as individual molecules or as aggregates, with no significant insertion into the hydrophobic core. nih.govresearchgate.netuoguelph.ca This suggests that the fluidity and packing of the lipid acyl chains are crucial for accommodating the transmembrane insertion of the peptide.

The aggregation of this compound into pores is also affected by the lipid composition, which can influence the number of monomers in a channel and the pore's dimensions. pnas.org For example, in 1,2-dilauroyl-sn-glycero-3-phosphatidylcholine (DLPC) bilayers, pores are typically formed by 8-9 monomers, while in diphytanoyl phosphatidylcholine (DPhPC) bilayers, they are composed of 11 monomers, resulting in a larger pore radius. pnas.org Similarly, the number of monomers per pore differs between 1,2-dioleoyl-sn-glycero-phosphatidylcholine (DOPC) and 1,2-dierucoyl-sn-glycero-phosphatidylcholine (diC22:1PC) bilayers. pnas.orguoguelph.ca this compound also preferentially forms ion-translocating pores in negatively charged phospholipid membranes compared to zwitterionic ones. acs.org

Table 2: Influence of Lipid Environment on this compound Pore Formation

| Lipid Factor | Effect on this compound Interaction |

|---|---|

| Membrane Thickness | Prefers thinner membranes for incorporation. nih.gov |

| Acyl Chain Saturation | Prefers saturated chains. nih.gov |

| Cholesterol | Reduces peptide incorporation. nih.gov |

| Membrane Phase | Inserts into fluid-phase bilayers; remains on the surface of gel-phase bilayers. nih.govresearchgate.netuoguelph.ca |

| Lipid Type | Number of monomers per pore and pore size vary with lipid type (e.g., DLPC vs. DPhPC). pnas.orguoguelph.ca |

| Headgroup Charge | Preferentially forms pores in negatively charged membranes. acs.org |

The interaction of this compound with the lipid bilayer leads to significant changes in the mobility and organization of the lipid molecules. At concentrations below a critical threshold, the peptide is primarily associated with the membrane surface and can induce a "wobbling" of the lipid hydrocarbon chains. nih.gov However, above this critical concentration, as the peptide increasingly incorporates into the membrane, it restricts the mobility of both the lipid headgroups and the hydrocarbon chains. nih.gov

This compound can induce disorder in the lipid monolayer to which it binds, which may promote lipid flip-flop between the two leaflets of the bilayer, even when the peptide is in its surface-bound state. osti.govresearchgate.net In some cases, particularly at high concentrations, this compound can cause a thinning of the bilayer, likely due to a hydrophobic mismatch between the relatively short peptide and the lipid acyl chains. plos.org This interaction with the surrounding lipids can reduce their diffusion rate compared to a pure lipid bilayer. plos.org

Furthermore, in the absence of an electric field, this compound has been shown to modify both the surface and the core of lipid bilayers. It can increase the fluid space between bilayers and perturb the hydrocarbon regions. nih.gov In gel-state lipids, this compound can induce the formation of ordered, linear arrays of particles on the fracture faces of the membrane. nih.gov

The transition from a surface-adsorbed state to a transmembrane inserted state is a key dynamic process in this compound's function. At low peptide-to-lipid ratios, this compound primarily adsorbs on the membrane surface. uoguelph.carice.edu As the concentration increases beyond a critical, lipid-dependent threshold, a fraction of the peptides begins to insert into the membrane. rice.edu At even higher concentrations, the majority of the this compound molecules become inserted and form well-defined pores. rice.edu

The orientation of this compound is a function of its concentration. At low concentrations, the peptide helices tend to lie parallel to the membrane surface. nih.gov As the concentration increases, they transition to a more perpendicular, or "standing up," orientation relative to the bilayer plane. nih.gov This concentration-dependent reorientation has been confirmed by techniques such as oriented circular dichroism. nih.gov

Ionic Selectivity and Permeability Profiles

This compound forms voltage-dependent ion channels that exhibit a degree of selectivity, primarily favoring cations over anions. While often described as a model for non-specific ion channels, studies have shown that the channels are consistently, albeit slightly, cation-selective. researchgate.net This selectivity is observed even for this compound analogues that have a neutral or net negative charge. nih.gov The permeability of the channel to different ions is a critical aspect of its function. The channels are permeable to both monovalent and divalent metal cations. The precise permeability ratio, for instance between potassium (K+) and chloride (Cl-), can be influenced by the direction of the ion concentration gradient across the membrane. nih.gov

Research on synthetic, uncharged peptide channels designed to mimic natural ones reveals that helix dipole potential and ion occupancy within the channel are significant factors in determining selectivity. nih.gov For this compound, the structure of the pore, formed by a bundle of helices, creates an environment that facilitates the passage of cations. The presence of polycations, such as poly-L-lysine, can transiently block ion flow through this compound channels, with the effectiveness of the blockade depending on the charge of the specific this compound analogue, providing further evidence of the electrostatic interactions governing ion passage. nih.gov

Single-Channel Current Analysis and Dwell Time Distributions

Single-channel recordings of this compound pores reveal a characteristic pattern of multiple, distinct, non-equidistant conductance levels. This indicates that the channel does not simply exist in an "open" or "closed" state but fluctuates between several sub-states, each corresponding to a different pore size or conformation. High-resolution electrophysiology has been able to resolve at least six distinct conducting single-channel states, often labeled O1 through O6, in addition to the non-conducting (closed) state. researchgate.net

The analysis of dwell times—the duration the channel remains in a particular conductance state—provides insight into the kinetics of channel gating. These dwell times can be very brief, with studies resolving events well below 100 microseconds. researchgate.net The distribution of these dwell times is often fitted with exponential functions to determine the rate constants for transitions between states. The lifetime of these states is sensitive to environmental factors; for instance, increasing temperature tends to reduce the lifetimes of single-channel gating events. researchgate.net The time it takes for the first channel to open after the application of a voltage step also follows a probability distribution, with a pronounced peak that corresponds to a characteristic delay in the channel's response. researchgate.net

Table 1: Representative Single-Channel Conductance States of this compound This table illustrates the typical pattern of different non-equidistant conductance states observed in single-channel recordings. The actual conductance values can vary with experimental conditions.

| State Symbol | Description |

| C | Non-conducting (Closed) State |

| O1 | First Conducting (Open) State |

| O2 | Second Conducting (Open) State |

| O3 | Third Conducting (Open) State |

| O4 | Fourth Conducting (Open) State |

| O5 | Fifth Conducting (Open) State |

| O6 | Sixth Conducting (Open) State |

Membrane Permeabilization Mechanisms and Stages

Differential Permeabilization of Distinct Cellular Compartments

This compound demonstrates a notable selectivity in the membranes it permeabilizes within a cell, a phenomenon known as differential permeabilization. Research on plant cells, specifically tobacco BY-2 cells, has shown that this compound effectively permeabilizes the plasma membrane and the inner mitochondrial membrane. nih.govresearchgate.net However, it does not permeabilize the tonoplast, which is the membrane surrounding the large central vacuole. nih.govresearchgate.net

This selectivity is concentration-dependent. At lower concentrations, this compound induces a low-flux permeabilization of the plasma membrane, sufficient to allow the leakage of small molecules like NAD(P)+ without causing cell death. nih.gov This limited permeabilization allows for the study of cytosolic enzymes in situ. As the concentration of this compound increases, it also permeabilizes the mitochondrial membranes, leading to the loss of respiratory substrates and cofactors from the matrix and a halt in cellular respiration. nih.gov This differential action is attributed to differences in membrane composition and charge. researchgate.netspringernature.com The ability of this compound to selectively permeabilize the plasma and mitochondrial membranes while leaving the tonoplast intact makes it a valuable tool for studying metabolic pathways within their native cellular environment. nih.govportlandpress.com

Table 2: Differential Permeabilization of Cellular Membranes in Tobacco BY-2 Cells by this compound This table summarizes the observed effects of this compound on different cellular membranes based on experimental findings.

| Cellular Compartment | Membrane | Permeabilization Status | Observed Effect |

| Cytosol | Plasma Membrane | Permeabilized | Leakage of low-molecular-mass molecules (e.g., NAD(P)+) nih.gov |

| Mitochondrion | Inner Mitochondrial Membrane | Permeabilized | Loss of respiratory cofactors; allows access for added substrates nih.govportlandpress.com |

| Vacuole | Tonoplast | Not Permeabilized | Proton gradient remains intact; vacuole remains intact nih.govresearchgate.net |

Sequential Events in Cell Envelope Disruption and Macromolecule Leakage

The process of cell envelope disruption by this compound is not instantaneous but occurs through a series of sequential events, particularly evident in studies on bacteria such as Bacillus subtilis. researchgate.net The initial interaction involves the binding of this compound monomers to the outer surface of the cell membrane, a process driven largely by electrostatic forces. researchgate.net

Following this initial binding, a sequence of disruptive events unfolds over time:

Growth Arrest: The first observable symptom at the minimum inhibitory concentration (MIC) is the cessation of cell growth. This halting event appears to precede significant membrane permeabilization. researchgate.net

Proton Motive Force Degradation: Minutes after growth arrest, there is a gradual degradation of the proton motive force across the cytoplasmic membrane. researchgate.net

Membrane Permeabilization and Osmolyte Loss: This is followed by an abrupt permeabilization of the cytoplasmic membrane to small molecules and ions. This leads to the loss of small osmolytes, causing a decrease in turgor pressure and observable cell shrinkage. researchgate.net This permeabilization occurs uniformly across the entire membrane rather than at localized points. researchgate.net

Macromolecule Leakage: In the final stages, which can evolve over tens of minutes, the cell envelope becomes permeable to larger and larger molecules. This results in the gradual leakage of macromolecules, such as cytoplasmic proteins like Green Fluorescent Protein (GFP), leading to cell death. researchgate.netnih.gov

This multi-stage process, from initial binding and metabolic disruption to the eventual leakage of large intracellular contents, highlights the complex mechanism by which this compound compromises the integrity of the cell envelope. researchgate.netresearchgate.net

Biological Activities and Cellular Impact of Alamethicin

Antimicrobial Activity and Specificity

Alamethicin is recognized for its potent antimicrobial properties, particularly against certain classes of microorganisms. researchgate.netihep.ac.cnresearchgate.net This activity is intrinsically linked to its ability to compromise the integrity of the cell membrane. ihep.ac.cnresearchgate.net

Efficacy Against Gram-Positive Bacteria and Fungi

This compound demonstrates notable efficacy against Gram-positive bacteria and various fungi. researchgate.netihep.ac.cnresearchgate.net Its activity has been documented against bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), Bacillus subtilis, Enterococcus faecalis, and Staphylococcus haemolyticus. researchgate.netrsc.orgijmrhs.com The peptide's effectiveness against these bacteria stems from its ability to interact with and disrupt their cell membranes. researchgate.netmdpi.com The hydrophobic nature of this compound is considered a key factor in its potent action against Gram-positive bacteria, whereas the lipopolysaccharide (LPS) layer in Gram-negative bacteria can present a barrier, reducing its efficacy. researchgate.netmdpi.com In addition to its antibacterial properties, this compound is also active against fungi, a trait consistent with its origin from the fungus Trichoderma viride. researchgate.netihep.ac.cnmdpi.com

Table 1: Documented Antimicrobial Spectrum of this compound

| Microorganism Type | Specific Examples | Reference |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus (including MRSA), Bacillus subtilis, Enterococcus faecalis, Staphylococcus haemolyticus | researchgate.netrsc.org |

| Fungi | General antifungal activity noted, consistent with its fungal origin. | researchgate.netihep.ac.cn |

Relationship to Membrane Disruption and Induction of Cell Death

The primary mechanism of this compound's antimicrobial action is the disruption of the cell membrane through the formation of voltage-gated ion channels. nih.govnih.govplos.org This process begins with the spontaneous insertion of this compound monomers into the lipid bilayer of the cell membrane. ihep.ac.cnresearchgate.net These monomers, which are largely α-helical in structure, then self-assemble into transmembrane channels. ihep.ac.cnnih.gov The formation and activity of these channels are dependent on the transmembrane potential; an applied voltage causes the this compound helices to form parallel bundles, creating a pore. nih.govplos.org

This "barrel-stave" model of pore formation, where the peptide monomers align like staves in a barrel to form a central channel, is a hallmark of this compound's action. hep.com.cnnih.gov The interior of this channel is hydrophilic, allowing for the passage of ions and other small molecules, while the exterior is hydrophobic, interacting with the lipid core of the membrane. nih.gov The formation of these pores disrupts the osmotic balance of the cell, leading to leakage of essential cellular contents and ultimately causing cell death. hep.com.cnnih.gov Studies have shown that this compound can permeabilize not only the outer plasma membrane but also mitochondrial membranes. nih.gov

Comparative Analysis with Other Antimicrobial Peptides

This compound is often used as a prototype for antimicrobial peptides (AMPs) that function via the barrel-stave pore formation mechanism. researchgate.netnih.gov This distinguishes it from many other AMPs that operate through different models, such as the "toroidal pore" or "carpet" models. hep.com.cnnih.gov

Barrel-Stave vs. Toroidal Pore: In the toroidal pore model, exemplified by peptides like magainin, the peptides induce the lipid monolayers to bend continuously through the pore, so the pore is lined by both peptides and lipid head groups. hep.com.cnnih.gov In contrast, this compound pores are formed exclusively by peptide aggregates. nih.gov Computational studies suggest that while this compound does not show a strong preference between cylindrical (barrel-stave) and toroidal pore conformations, other peptides like melittin (B549807) and magainin analogues bind more strongly to toroidal pores. nih.gov

Hydrophobicity and Structure: this compound is a neutral, α-helical peptide. osti.gov Its high hydrophobicity is a key determinant of its activity, particularly its efficacy against Gram-positive bacteria. mdpi.com This contrasts with many other AMPs, such as indolicidin (B8082527), which is a cationic, non-α-helical peptide. osti.govfrontiersin.org These structural and chemical differences lead to variations in their interaction with membranes; for instance, atomic force microscopy has shown that this compound creates large, unstable defects in model lipid bilayers, while indolicidin produces smaller, more transient holes. osti.gov

Effects on Plant Physiology and Defense Responses

This compound is a potent elicitor of defense responses in plants, functioning as a signal that mimics pathogen or herbivore attacks. nih.govresearchgate.net This ability to trigger plant defense pathways is linked to its primary function as a channel-forming peptide. nih.govmdpi.com

Elicitation of Plant Defense Mechanisms

When applied to plants, this compound can induce a range of defense mechanisms. nih.govnih.gov Its insertion into the plant cell's plasma membrane causes depolarization, an electrical signal that can propagate from the site of application. researchgate.netnih.govtandfonline.com This initial event triggers downstream signaling cascades. Research has shown that this compound treatment leads to the accumulation of defense-related phytohormones, such as jasmonic acid and salicylic (B10762653) acid. researchgate.nettandfonline.com

Furthermore, this compound has been observed to induce the production of other defense compounds. In lima beans (Phaseolus lunatus), for example, treatment with this compound induces the flavonoid biosynthesis pathway, increasing the content of compounds like quercetin, which has been shown to negatively impact herbivores such as the spider mite Tetranychus urticae. researchgate.net This demonstrates that this compound can activate multiple layers of plant defense, from immediate membrane-level changes to the systemic production of protective secondary metabolites. nih.govresearchgate.net Interestingly, plant cells can develop resistance to this compound's permeabilizing effects if pre-treated with cellulase, an enzyme also produced by Trichoderma. nih.govnih.gov This suggests a complex co-evolutionary mechanism where the plant can tolerate the fungus while benefiting from its presence. nih.govresearchgate.net

Induction of Volatile Compound Biosynthesis via Signaling Pathways

A significant effect of this compound on plants is the potent induction of volatile organic compound (VOC) biosynthesis. nih.govnih.gov This response is primarily mediated through the octadecanoid signaling pathway, which is responsible for the synthesis of jasmonic acid (JA). nih.govnih.gov

In lima bean plants, this compound treatment leads to a 20-fold increase in endogenous jasmonic acid. nih.govnih.gov This surge in JA activates the production and emission of a specific blend of VOCs. nih.gov Unlike the broader spectrum of volatiles released after herbivore damage or direct JA application, the this compound-induced blend in lima beans is notably restricted, consisting mainly of the homoterpenes 4,8-dimethylnona-1,3,7-triene (DMNT) and (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), along with methyl salicylate. nih.govnih.gov The activation of the salicylic acid pathway also occurs, but its massive upregulation appears to interfere with later steps in the JA pathway, leading to this reduced volatile profile. nih.gov

Studies in other plants, such as rice, also show that this compound induces a distinct profile of volatiles, including linalool, (E)-caryophyllene, and TMTT, which differs from that induced by direct JA application or herbivore feeding. researchgate.net This highlights this compound as a valuable tool for dissecting the early signaling events in plant defense and understanding how different triggers lead to specific metabolic outputs. nih.gov

Table 2: Volatile Compounds Induced by this compound in Plants

| Plant Species | Induced Volatile Compounds | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Lima Bean (Phaseolus lunatus) | 4,8-Dimethylnona-1,3,7-triene (DMNT), (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT), Methyl Salicylate | Octadecanoid (Jasmonic Acid) Pathway, Salicylic Acid Pathway | nih.govnih.gov |

| Rice (Oryza sativa) | Linalool, DMNT, (E)-Caryophyllene, (E)-β-Farnesene, TMTT | Jasmonic Acid Pathway | researchgate.net |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4,8-dimethylnona-1,3,7-triene (DMNT) |

| (E,E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene (TMTT) |

| This compound |

| Cellobiose |

| Cellulase |

| Enrofloxacin |

| Globomycin |

| Gramicidin S |

| Indolicidin |

| Jasmonic Acid |

| Linalool |

| Magainin |

| Melittin |

| Methyl Salicylate |

| Quercetin |

| Salicylic Acid |

| Surfactin |

| (E)-caryophyllene |

Impact on Photosynthetic Electron Transport Chain and Pigment Assemblies

This compound (AMT), a peptide derived from the fungus Trichoderma viride, exhibits significant phytotoxic effects by disrupting photosynthesis. cas.cz Research indicates that this compound acts as a photosynthetic inhibitor with multiple sites of action within photosystem II (PSII). cas.czcas.cz It interferes with the photosynthetic electron transport chain by interrupting electron flow beyond the primary quinone acceptor (QA) on the acceptor side of PSII. cas.czresearchgate.net This disruption leads to the inactivation of PSII reaction centers, a mechanism similar to that of the herbicide diuron. cas.czcas.cz Consequently, the rate of oxygen evolution is diminished. cas.cz

Table 1: Effects of this compound on Photosynthetic Parameters

| Parameter | Observed Effect | Reference |

|---|---|---|

| O₂ Evolution Rate | Decreased | cas.cz |

| PSII Electron Transport | Interrupted beyond QA | cas.czcas.cz |

| PSII Reaction Centers (RCs) | Inactivated | cas.czresearchgate.net |

| Chlorophyll (B73375) Content | Decreased | cas.cz |

| Pigment Assemblies | Architecture destroyed | cas.czcas.cz |

| Electron Transport Rate (ETR) | Concentration-dependent decrease | cas.cz |

| Performance Index (PIABS) | Inhibited | researchgate.net |

Induction of Morphological and Physiological Responses (e.g., Tendril Coiling)

This compound is recognized as a potent elicitor of various physiological and morphological responses in plants. nih.govnih.gov One of the most notable effects is the induction of tendril coiling in species such as Pisum, Lathyrus, and Bryonia. nih.gov This response is part of a broader category of plant defense mechanisms triggered by the peptide. nih.govtandfonline.com

The ion channel-forming properties of this compound are central to its ability to induce these responses. nih.govnih.gov It elicits the biosynthesis of volatile organic compounds, which are key signaling molecules in plant defense. nih.govtandfonline.com Specifically, in lima beans (Phaseolus lunatus), this compound treatment leads to the emission of a specific blend of volatiles, including homoterpenes and methyl salicylate. nih.gov This induction is primarily mediated through the octadecanoid signaling pathway, evidenced by a significant increase in endogenous jasmonic acid. nih.gov this compound also upregulates the salicylic acid pathway. nih.govnih.gov

Interestingly, while the biosynthesis of volatile compounds is linked to these signaling pathways, the tendril coiling response appears to be independent of octadecanoid biosynthesis. nih.gov Studies using inhibitors of key enzymes in this pathway, such as lipoxygenase and phospholipase A₂, did not prevent the coiling reaction, suggesting a different underlying mechanism for this specific morphological change. nih.gov this compound is also known to induce hypersensitive response-like cell death and leaf lesions in plants like Arabidopsis. cas.cz

Interactions with Eukaryotic Cells and Organelles

Cytolytic Activity in Mammalian Cell Systems

This compound demonstrates significant cytolytic activity against various mammalian cells. nih.govtandfonline.com This activity stems from its ability to interact with and disrupt cell membranes by forming voltage-gated ion channels. nih.govnih.gov The peptide, which has a predominantly α-helical structure, can bind to the surface of lipid bilayers and subsequently insert itself into the membrane. u-szeged.hu

This insertion leads to the formation of pores or channels, which disrupts the integrity of the cell membrane, leading to cell lysis. researchgate.net The hemolytic activity of this compound, or its ability to lyse red blood cells, is a well-documented example of its cytolytic effect. cas.czresearchgate.net The formation of these channels is a dynamic process, with the number of this compound molecules in a pore varying, which results in channels with multiple discrete conductance levels. nih.gov The proline residue at position 14 in the this compound sequence is considered crucial for its hemolytic activity. cas.cz

Observed Effects on Insect Larvae

This compound exhibits toxic effects and causes tissue damage in insect larvae. nih.govtandfonline.comu-szeged.hu This insecticidal activity is another manifestation of its membrane-disrupting capabilities. u-szeged.huresearchgate.net While detailed mechanistic studies on specific insect species are part of a broader research area on antimicrobial peptides (AMPs), the general understanding is that this compound's mode of action involves pore formation in the cell membranes of the insect's tissues. nih.govmdpi.com The "barrel-stave" model is one proposed mechanism, where this compound peptides aggregate and insert into the membrane to form a pore, leading to cell death. mdpi.com This activity is part of the wider biological role of peptaibols as defense compounds produced by fungi like Trichoderma against other microorganisms and insects. nih.govtandfonline.com

Permeabilization of Isolated Mitochondria and Sarcoplasmic Reticulum Vesicles

This compound is widely used as a tool in cell biology research due to its ability to selectively permeabilize the membranes of intracellular organelles. nih.govtandfonline.comresearchgate.net It effectively permeabilizes the inner mitochondrial membrane to low-molecular-weight molecules and ions, such as substrates and cofactors like NADH and ATP, while retaining larger protein components within the mitochondrial matrix. researchgate.netnih.govnih.gov This property allows researchers to study the function of mitochondrial enzymes and respiratory chain complexes in situ, within a relatively intact organelle. researchgate.netnih.govnih.gov

The permeabilization of mitochondria by this compound can also induce mitochondrial swelling. oup.com This effect has been observed in cardiomyocytes, where the increase in mitochondrial volume can exert mechanical stress on surrounding cellular structures. oup.com

Similarly, this compound has been shown to disturb the membrane barrier functions of sarcoplasmic reticulum vesicles. researchgate.netca.gov The permeabilization occurs at concentrations similar to those effective on mitochondria. researchgate.net This effect allows for the study of enzymes and transport processes within these vesicles by providing access to substrates and ions that would otherwise not cross the membrane. ca.gov It is noteworthy that this compound permeabilizes the plasma membrane and mitochondria but not the tonoplast (vacuolar membrane) in plant cells. nih.govtandfonline.comnih.gov

Utility in Enzymology and Metabolic Pathway Research

The unique pore-forming characteristic of this compound makes it an invaluable tool for research in enzymology and metabolic pathways. nih.govresearchgate.net By rendering membranes permeable to small molecules without causing complete cellular or organellar disruption, this compound provides experimental access to enzymes in their native environment. researchgate.netnih.govnih.gov

In mitochondrial research, this compound-permeabilized mitochondria are used to investigate the kinetics of individual enzymes of the tricarboxylic acid (TCA) cycle and the electron transport chain. researchgate.netnih.gov This method allows for the controlled supply of substrates, cofactors, and inhibitors to the mitochondrial matrix, enabling the direct measurement of enzyme activities and pathway fluxes. nih.govnih.gov

This compound is also extensively used to study phase II drug metabolism, particularly the activity of UDP-glucuronosyltransferases (UGTs) located within the lumen of the endoplasmic reticulum in liver microsomes. researchgate.netdntb.gov.uaresearchgate.net UGTs are often latent in isolated microsomes because their active site is not readily accessible to substrates in the cytosol. This compound treatment forms pores in the microsomal membrane, overcoming this latency and allowing for the accurate measurement of UGT activity. researchgate.netdntb.gov.ua This "activated microsome" system is a valuable in vitro model for studying metabolic stability, drug clearance, and potential drug-drug interactions involving glucuronidation pathways. researchgate.netresearchgate.net

Table 2: Applications of this compound in Enzymology and Metabolic Research

| Area of Research | Application of this compound | Key Outcome | Reference |

|---|---|---|---|

| Mitochondrial Respiration | Permeabilizes inner mitochondrial membrane to substrates (e.g., malate (B86768), NADH) and cofactors (e.g., NAD+, ATP). | Allows in situ measurement of respiratory chain complex activities and enzyme kinetics. | researchgate.netnih.govnih.gov |

| Drug Metabolism (UGTs) | Permeabilizes microsomal membranes to activate latent UGT enzymes. | Enables study of glucuronidation pathways, metabolic stability, and drug interactions. | researchgate.netdntb.gov.uaresearchgate.net |

| Enzyme Channeling | Creates pores for substrate transport to matrix enzymes (e.g., malate dehydrogenase). | Facilitates investigation of coupled reactions and substrate channeling between enzymes. | researchgate.net |

| Cytosolic Enzyme Assays | Permeabilizes plasma membrane in whole cells. | Allows direct determination of cytosolic enzyme activities within permeabilized cells. | nih.govnih.gov |

Facilitation of Substrate Access for Membrane-Bound Enzymes

This compound, a channel-forming peptide, has been instrumental in biochemical research for its ability to permeabilize cellular and organellar membranes. This property effectively overcomes the natural barrier that membranes pose to charged or large molecules, such as enzyme substrates and cofactors, thereby granting them access to enzymes located within the membrane or enclosed in vesicular structures. The peptide inserts itself into lipid bilayers to form voltage-dependent, barrel-stave pores that allow the passage of low-molecular-mass compounds while generally leaving the larger protein structures, like enzymes, intact and functional within their native environment. nih.govresearchgate.netnih.govwikipedia.org

This "unmasking" effect has been demonstrated across various types of membrane-bound enzymes. For instance, in studies using purified cardiac sarcolemmal vesicles, which are predominantly oriented right-side-out, this compound treatment significantly increases the measurable activity of enzymes whose catalytic sites are located on the interior of the vesicles. nih.gov By disrupting the membrane barrier, this compound allows substrates and activators to reach these otherwise inaccessible sites. nih.gov This preserves the functional coupling of the enzymes to their effectors, as seen with adenylate cyclase, which retained its sensitivity to isoproterenol (B85558) after membrane permeabilization by this compound. nih.gov

A key application of this principle is in the study of UDP-glucuronosyltransferases (UGTs), a critical family of phase II drug metabolism enzymes located within the endoplasmic reticulum. researchgate.net The active site of UGTs faces the lumen of the endoplasmic reticulum, making it inaccessible to the cofactor UDP-glucuronic acid (UDPGA) in intact microsomal vesicles. researchgate.net Pre-incubation with this compound forms pores in the microsomal membrane, eliminating this latency and allowing for the accurate assessment of UGT activity by promoting access for both the substrate and the cofactor. researchgate.netcorning.com This method has been shown to be effective over a broad concentration range and does not typically inhibit cytochrome P450 (CYP) enzymes, allowing for the study of parallel metabolic pathways. researchgate.netcorning.com

Research has shown that this compound treatment leads to a substantial increase in the activity of several membrane-sequestered enzymes. This facilitation is crucial for understanding the true catalytic potential of these enzymes, which can be underestimated when assayed in preparations with intact membrane barriers.

Table 1: Effect of this compound on the Activity of Membrane-Bound Enzymes

| Enzyme | System | Observation | Fold Increase in Activity | Reference |

|---|

| (Na+,K+)-ATPase | Cardiac Sarcolemmal Vesicles | Increased ouabain-sensitive ATPase activity and number of detectable enzymic sites. | 5- to 7-fold (activity) 4- to 6-fold (sites) | nih.gov | | Adenylate Cyclase | Cardiac Sarcolemmal Vesicles | Increased enzyme activity while retaining sensitivity to β-adrenergic agonists. | 2.5- to 4-fold | nih.gov | | cAMP-dependent Protein Kinase | Cardiac Sarcolemmal Vesicles | Stimulated phosphorylation of endogenous proteins and autophosphorylation of the regulatory subunit. | 5- to 7-fold (protein phosphorylation) 6-fold (autophosphorylation) | nih.gov | | p-Nitrophenol UDP-glucuronosyltransferase | Microsomal Vesicles | Increased enzyme activity following rapid entry of UDP-glucuronic acid. | ~15-fold | researchgate.net |

In Situ Assays of Intracellular Enzyme Activities

The ability of this compound to selectively permeabilize plasma and mitochondrial membranes without causing major structural disruption has made it an invaluable tool for the in situ assay of intracellular enzyme activities. nih.govresearchgate.netcapes.gov.br This technique allows researchers to study enzymes within their native protein-rich environment, avoiding artifacts that can arise from dilution, detergent use, or the harsh procedures often required for organelle isolation. springernature.comresearchgate.net The pores formed by this compound are permeable to small molecules like substrates, coenzymes (e.g., NAD+, ATP), and products, but are small enough to retain the larger enzyme proteins within the cell or organelle matrix. researchgate.netescholarship.org

This method has been widely applied to study mitochondrial enzymes. nih.gov In this compound-permeabilized mitochondria or whole cells, the inner mitochondrial membrane becomes permeable to hydrophilic substrates like NADH and ATP. researchgate.netcapes.gov.br This enables the direct measurement of the activities of various components of the electron transport chain and the tricarboxylic acid (TCA) cycle. nih.govcapes.gov.br For example, researchers can measure rotenone-sensitive NADH oxidase activity (Complex I) and oligomycin-sensitive ATPase activity (ATP synthase) in their intact mitochondrial setting. researchgate.netcapes.gov.br Electron microscopy confirms that this compound treatment does not cause significant disruption of the outer and inner mitochondrial membranes, ensuring the structural integrity of the organelle during the assay. researchgate.netcapes.gov.br

The utility of this approach extends beyond isolated mitochondria to intact or semi-intact cells. In tobacco suspension cells and human cell lines, this compound permeabilizes the plasma membrane and mitochondrial membranes, but not the tonoplast (in plants), allowing for the direct determination of cytosolic and mitochondrial enzyme activities. nih.govescholarship.org By adding the necessary substrates and cofactors to the external medium, the activities of enzymes like NAD-isocitrate dehydrogenase, malate dehydrogenase, and even pathways like succinate (B1194679) oxidation can be quantified. nih.govspringernature.com This in situ approach is particularly advantageous for studying enzymes that are sensitive to their environment, such as those that may dissociate upon dilution or are inhibited by detergents. springernature.comresearchgate.net

Table 2: Examples of Intracellular Enzymes Assayed In Situ Using this compound

| Enzyme/Process | Cell/Organelle Type | Substrates/Cofactors Added | Key Findings | Reference(s) |

|---|---|---|---|---|

| NADH Oxidase (Complex I) | Rat Heart & Liver Mitochondria | NADH | High rotenone-sensitive NADH oxidase activity observed. | researchgate.netcapes.gov.br |

| ATPase (ATP Synthase) | Rat Heart & Liver Mitochondria | ATP | High oligomycin-sensitive and carboxyatractylate-insensitive ATPase activity. | researchgate.netcapes.gov.br |

| Aconitase & Isocitrate Dehydrogenase | Rat Heart & Liver Mitochondria | Not specified | Mitochondria quantitatively retained enzyme activities. | researchgate.netcapes.gov.br |

| Respiratory Enzymes | Tobacco (Nicotiana tabacum) Cells | Succinate, Malate, NADH, ATP, NAD+ | Enabled direct determination of the capacities of different respiratory electron-transport chain pathways. | nih.gov |

| Glutaminase (GLS1) | Human A549 Lung Adenocarcinoma Cells | Glutamine, Glutamate Dehydrogenase, NAD+ | Allowed for a rate-based fluorescence assay of the matrix-localized enzyme. | escholarship.org |

| NAD+-Isocitrate Dehydrogenase | Plant Cells | Isocitrate, NAD+ | Protocol developed for in situ measurement of this TCA cycle enzyme, which can dissociate upon dilution. | springernature.com |

| NADP-Isocitrate Dehydrogenase | Arabidopsis root cells | NADP+, Isocitrate | Used to develop a quantitative in situ assay to confirm permeabilization. | d-nb.info |

Advanced Methodologies for Alamethicin Research

Spectroscopic Approaches for Structural and Conformational Analysis

Spectroscopy is a cornerstone of alamethicin research, offering powerful, non-invasive ways to probe its structure and behavior in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool that provides atomic-resolution information about the structure and dynamics of this compound.

Solid-State NMR (SSNMR): To understand this compound's structure within a more biologically relevant context, SSNMR is indispensable. When incorporated into lipid bilayers, SSNMR can determine the peptide's orientation, conformation, and aggregation state. nih.govnih.gov Oriented-sample ³¹P SSNMR studies show that this compound incorporates into membranes in a transmembrane arrangement, causing minimal disturbance to the surrounding lipids. nih.govplos.org This supports a "barrel-stave" model of pore formation where the peptides themselves line the channel. nih.govplos.org

Isotope Labeling: The use of isotope labeling, particularly with ¹⁵N and ¹³C, significantly enhances the power of NMR. researchgate.net By selectively labeling specific amino acid residues, researchers can overcome spectral overlap and extract precise structural constraints. For instance, ¹⁵N SSNMR on labeled this compound in oriented dimyristoylphosphatidylcholine (B1235183) (DMPC) bilayers revealed that the peptide adopts a largely linear α-helical structure that spans the membrane, tilted at an angle of 10–20° relative to the bilayer normal. Similarly, ¹⁹F SSNMR, using a fluorine-labeled this compound derivative, has been employed to measure intermolecular distances. These experiments indicated that this compound exists as dynamic pentameric assemblies at a peptide/lipid ratio of 1:13, but as dimers at a lower ratio of 1:30, highlighting the concentration-dependent nature of its aggregation. nih.gov

Table 1: Selected NMR Findings on this compound Structure and Orientation

| Technique | Sample Environment | Key Finding | Citation |

|---|---|---|---|

| Solution ¹H NMR | Methanol (B129727) / Ethanol | Monomeric this compound is predominantly α-helical, particularly in the N-terminal region (residues 2-11). | nih.govosti.govnih.gov |

| Solid-State ¹⁵N NMR | Oriented DMPC Bilayers | Adopts a transmembrane α-helical structure with a tilt angle of 10-20° relative to the membrane normal. | nih.gov |

| Solid-State ³¹P NMR | DMPC Bilayers | Inserts into the membrane without significant perturbation of the surrounding lipids, supporting a barrel-stave pore model. | nih.govplos.org |

| Solid-State ¹⁹F NMR (CODEX) | POPC Bilayers | Forms dynamic pentamers at a 1:13 peptide/lipid ratio and dimers at a 1:30 ratio. | nih.gov |

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides. nih.govnih.gov The far-UV CD spectrum of this compound is characteristic of a protein with high α-helical content, typically showing strong negative bands around 208 and 222 nm. nih.gov

Research has shown that the helical content of this compound is sensitive to its environment. nih.govumanitoba.ca For example, the precise wavelength and intensity of the CD signals can shift depending on the polarity and refractive index of the solvent, an effect that must be considered when comparing spectra from different media. capes.gov.br When this compound binds to phospholipid vesicles, its CD spectrum indicates a significant α-helical structure, confirming that the helical conformation is maintained upon membrane interaction. nih.gov CD studies have also been correlated with diffraction data to confirm the presence of pores in fully hydrated fluid bilayers. nih.gov

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the secondary structure and orientation of this compound. nih.gov These methods probe the vibrational modes of the peptide backbone, with the Amide I band (arising primarily from C=O stretching) being particularly informative.

For this compound, the Amide I band position is consistent with a predominantly α-helical conformation. nih.govpnas.org Polarized Attenuated Total Reflectance (ATR)-FTIR is a powerful variant of the technique used with aligned membrane samples. By measuring the dichroic ratio of the Amide I band with polarized infrared light, researchers can calculate the orientation of the helix axis relative to the membrane normal. acs.orgnih.gov Studies using polarized ATR-FTIR have shown that this compound inserts its N-terminus into the membrane while the C-terminus remains exposed to the aqueous phase. nih.gov Furthermore, these experiments reveal that the tilt angle of the peptide varies with the chain length of the lipids in the membrane. acs.org SFG and ATR-FTIR studies have identified a peak around 1662 cm⁻¹, which is higher than typical α-helices and has been attributed to a 3₁₀-helical segment connected to the main α-helix. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling, is a key technique for studying the position, orientation, and dynamics of this compound within lipid membranes. acs.orgnih.gov In this method, a stable nitroxide radical, such as TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxyl), is incorporated into the peptide sequence at a specific position. nih.gov